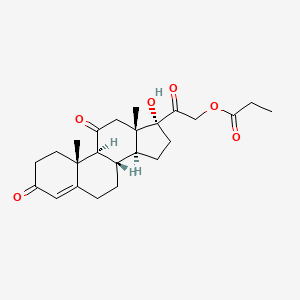
Cortisone 21-Propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortisone 21-Propionate: is a synthetic corticosteroid derived from cortisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a pregnene (21-carbon) steroid hormone and is a naturally-occurring corticosteroid metabolite that is also used as a pharmaceutical prodrug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone 21-Propionate involves several steps, starting from cortisone. The key steps include esterification at the 21st carbon position. The reaction typically involves the use of propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Cortisone 21-Propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of cortisone to cortisol.
Reduction: Reduction of the carbonyl group at the 11th position.
Substitution: Esterification at the 21st carbon position.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Propionic anhydride or propionyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include cortisol (from oxidation), cortisone (from reduction), and this compound (from esterification) .
Aplicaciones Científicas De Investigación
Cortisone 21-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of topical creams and ointments for skin conditions
Mecanismo De Acción
Cortisone 21-Propionate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This results in the suppression of inflammatory mediators such as prostaglandins and leukotrienes, and the upregulation of anti-inflammatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with higher potency and longer duration of action.
Betamethasone: A potent synthetic corticosteroid used in various inflammatory conditions
Uniqueness
Cortisone 21-Propionate is unique due to its specific esterification at the 21st carbon position, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This modification also reduces the systemic absorption and potential side effects compared to other corticosteroids .
Propiedades
Fórmula molecular |
C24H32O6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-17,21,29H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1 |
Clave InChI |
QMQRXYJPXCHNDY-NSICTAEPSA-N |
SMILES isomérico |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES canónico |
CCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




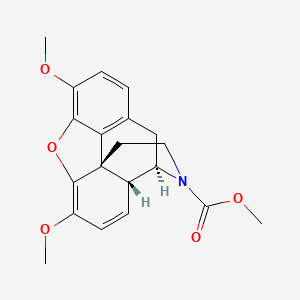

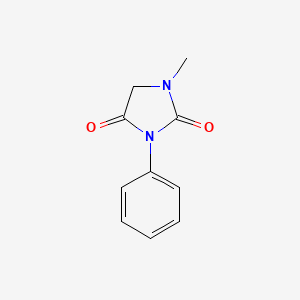
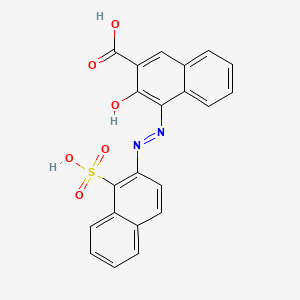


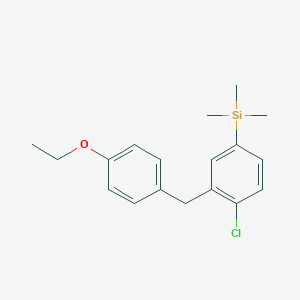
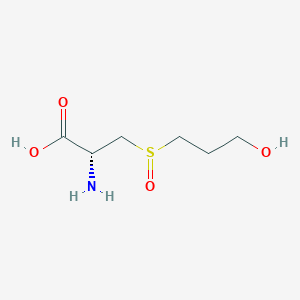
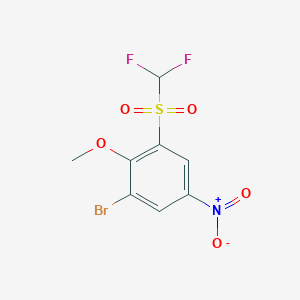

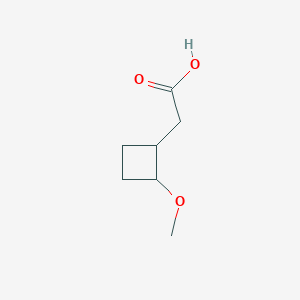
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
